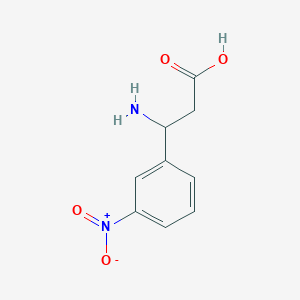

3-Amino-3-(3-nitrophenyl)propanoic acid

描述

Introduction and Structural Characterization

Historical Context and Nomenclature

The development of 3-amino-3-(3-nitrophenyl)propanoic acid as a research compound emerges from the broader historical context of amino acid chemistry and nitroaromatic compound synthesis. The foundational understanding of amino acid structures traces back to the late 19th century, when the first description of phenylalanine was made in 1879 by Schulze and Barbieri, who identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. This early work established the fundamental framework for understanding aromatic amino acids, which would later inform the development of more complex derivatives such as the nitro-substituted variants.

The nomenclature of this compound reflects the systematic naming conventions established for amino acid derivatives. The compound is alternatively referred to as 3-nitro-β-phenylalanine or β-amino-3-nitrophenylpropionic acid, depending on the numbering system employed. These naming variations represent different approaches to describing the same fundamental molecular structure, with the International Union of Pure and Applied Chemistry system providing the most standardized nomenclature framework. The historical development of this compound's synthesis methods has been documented in patent literature, particularly regarding the development of efficient synthetic pathways for large-scale production.

The evolution of synthetic methodologies for nitrophenylalanine derivatives has been driven by their increasing importance in pharmaceutical applications. Early synthetic approaches often employed harsh reaction conditions and lengthy reaction times, but modern methodologies have focused on developing more efficient and safer synthetic routes. The continuous development of these synthetic methods reflects the growing recognition of the compound's utility in various research and industrial applications.

Chemical Classification and Relationship to Amino Acids

This compound belongs to the broader class of aromatic amino acids, specifically representing a nitro-substituted derivative of phenylalanine. This compound shares structural similarities with naturally occurring amino acids while incorporating the distinctive nitro functional group that significantly alters its chemical and biological properties. The presence of the nitro group at the meta position of the phenyl ring creates unique electronic and steric characteristics that distinguish this compound from its parent amino acid structures.

The compound exhibits the fundamental structural features characteristic of amino acids, including a carboxylic acid group and an amino group, but with the critical modification of an aromatic ring bearing a nitro substituent. This structural arrangement places the compound within the category of non-proteinogenic amino acids, meaning it is not naturally incorporated into proteins during translation but serves important roles in synthetic chemistry and research applications. The aromatic nature of the compound, combined with the electron-withdrawing nitro group, creates a unique electronic environment that influences both its reactivity and its interactions with biological systems.

The relationship between this compound and naturally occurring amino acids extends beyond mere structural similarity. The compound can be viewed as a β-amino acid derivative, where the amino group is positioned on the β-carbon rather than the α-carbon as found in standard proteinogenic amino acids. This positional difference creates distinct conformational possibilities and biological activities compared to conventional α-amino acids.

Molecular Structure and Stereochemistry

The molecular structure of this compound is defined by the molecular formula C₉H₁₀N₂O₄, with a molecular weight of 210.19 grams per mole. The compound features a propanoic acid backbone with an amino group and a 3-nitrophenyl substituent positioned at the third carbon atom. This structural arrangement creates a stereogenic center at the carbon bearing both the amino group and the aromatic ring, resulting in the existence of two distinct enantiomeric forms.

The three-dimensional structure of the molecule reveals important spatial relationships between functional groups that influence both chemical reactivity and biological activity. The nitro group, positioned at the meta position of the phenyl ring, creates an asymmetric electronic distribution that affects the molecule's overall polarity and potential for intermolecular interactions. The spatial arrangement of the amino and carboxylic acid groups, separated by a two-carbon chain with the intervening aromatic substituent, creates a distinct molecular geometry that differs significantly from that of standard amino acids.

The aromatic ring system provides rigidity to the molecular structure while the nitro group introduces additional electronic effects through its strong electron-withdrawing nature. These structural features combine to create a molecule with unique chemical properties that make it valuable for specific research and synthetic applications. The overall molecular architecture suggests potential for various intermolecular interactions, including hydrogen bonding through both the amino and carboxylic acid functionalities.

Stereogenic Centers and Isomeric Forms

The presence of a stereogenic center at the carbon atom bearing both the amino group and the 3-nitrophenyl substituent gives rise to two distinct enantiomeric forms of this compound. This stereochemistry is fundamental to understanding the compound's behavior in both chemical and biological contexts, as the two enantiomers may exhibit markedly different properties and activities.

The stereogenic center creates the possibility for both (S) and (R) configurations, each representing a distinct three-dimensional arrangement of the substituent groups around the central carbon atom. The assignment of absolute configuration follows the Cahn-Ingold-Prelog priority rules, which consider the atomic numbers and connectivity of the substituent groups to determine the spatial arrangement. The existence of these stereoisomers necessitates careful consideration of synthetic methods and analytical techniques to ensure proper identification and characterization of each form.

The stereochemical complexity of this compound extends beyond simple enantiomerism, as positional isomers also exist depending on the location of the nitro group on the aromatic ring. While the focus here is on the 3-nitro derivative, other positional isomers such as 2-nitro and 4-nitro variants have been reported in the literature, each with distinct chemical and biological properties. The specific positioning of the nitro group significantly influences the electronic properties of the aromatic system and consequently affects the overall molecular behavior.

(S)-Configuration Properties

The (S)-enantiomer of this compound, also designated as the (S)-3-amino-3-(3-nitrophenyl)propanoic acid, represents one of the two possible stereochemical forms of this compound. This enantiomer is characterized by a specific three-dimensional arrangement of substituents around the stereogenic center, which determines its unique chemical and biological properties. The (S)-configuration is assigned based on the Cahn-Ingold-Prelog priority rules, considering the relative positions of the amino group, carboxylic acid chain, nitrophenyl ring, and hydrogen atom.

Research applications have demonstrated the particular utility of the (S)-enantiomer in neuroscience research, where it serves as a valuable tool for studying neurotransmitter systems and understanding synaptic transmission mechanisms. The specific stereochemistry of this enantiomer appears to be crucial for its biological activity, as it may interact differently with biological targets compared to its (R)-counterpart. This stereochemical specificity is a common feature in biological systems, where enzymes and receptors often exhibit strong preferences for particular stereoisomers.

The (S)-enantiomer has been identified with the Chemical Abstracts Service registry number 734529-57-8, providing a unique identifier for this specific stereoisomeric form. This distinct registration number facilitates precise identification and procurement of the specific enantiomer for research applications. The availability of pure enantiomeric forms is essential for studies investigating stereospecific effects and mechanisms of action.

(R)-Configuration Properties

The (R)-enantiomer of this compound represents the alternate stereochemical form, characterized by the opposite spatial arrangement of substituents around the stereogenic center compared to the (S)-form. This enantiomer carries the Chemical Abstracts Service registry number 787544-61-0, distinguishing it from its enantiomeric counterpart and ensuring precise identification in chemical databases and commercial sources.

The (R)-configuration exhibits distinct chemical properties that may differ from those of the (S)-enantiomer in various research applications. While both enantiomers share the same molecular formula and basic connectivity, their different three-dimensional arrangements can lead to significantly different interactions with chiral environments, including biological systems and chiral synthetic catalysts. This stereochemical distinction is particularly important in pharmaceutical research, where different enantiomers of the same compound may exhibit vastly different biological activities, potencies, or selectivities.

Commercial availability of the (R)-enantiomer has been documented with purity levels typically ranging around 95%, indicating the successful development of synthetic methods capable of producing this stereoisomer in high enantiomeric purity. The availability of pure (R)-enantiomer enables comparative studies between the two stereoisomeric forms, facilitating research into structure-activity relationships and stereochemical effects on biological and chemical properties.

Chemical Identifiers and Registry Information

CAS Registry Numbers

The Chemical Abstracts Service registry system provides unique numerical identifiers for different forms and isomers of this compound, reflecting the structural diversity within this compound family. The (S)-enantiomer is registered under CAS number 734529-57-8, while the (R)-enantiomer carries the distinct identifier 787544-61-0. These specific registry numbers enable precise identification and differentiation between the stereoisomeric forms, which is crucial for research applications requiring stereochemical purity.

Additional CAS registry numbers exist for related positional isomers and protected derivatives of the compound. The 2-amino-3-(3-nitrophenyl)propanoic acid variant, which represents a positional isomer with the amino group at a different position, is registered under CAS number 22888-56-8. Furthermore, the (R)-2-amino-3-(3-nitrophenyl)propanoic acid form carries the registry number 169530-97-6. These multiple registry numbers reflect the structural diversity within the nitrophenylpropanoic acid family and the importance of precise structural identification.

The existence of multiple CAS numbers for closely related structures emphasizes the critical importance of structural verification when working with these compounds. Researchers must carefully verify the specific isomer and stereochemical form required for their applications, as different registry numbers may correspond to significantly different molecular structures with potentially distinct properties and activities.

| Compound Variant | CAS Registry Number | Stereochemistry | Positional Information |

|---|---|---|---|

| (S)-3-Amino-3-(3-nitrophenyl)propanoic acid | 734529-57-8 | S-configuration | 3-amino, 3-nitrophenyl |

| (R)-3-Amino-3-(3-nitrophenyl)propanoic acid | 787544-61-0 | R-configuration | 3-amino, 3-nitrophenyl |

| 2-Amino-3-(3-nitrophenyl)propanoic acid | 22888-56-8 | Unspecified | 2-amino, 3-nitrophenyl |

| (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | 169530-97-6 | R-configuration | 2-amino, 3-nitrophenyl |

InChI and SMILES Notations

The International Chemical Identifier system provides standardized representations of the molecular structure through InChI strings, which encode the complete connectivity and stereochemical information of the compound. For the (S)-enantiomer of this compound, the InChI notation is InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1. This comprehensive identifier encodes not only the molecular connectivity but also the specific stereochemical configuration, enabling unambiguous identification of the exact molecular structure.

The Simplified Molecular-Input Line-Entry System notations provide another standardized method for representing molecular structures in a linear format. For the (R)-enantiomer, the SMILES notation is recorded as O=C(O)CC@@HC1=CC=CC(N+=O)=C1. These SMILES representations include stereochemical information through the use of directional symbols, with the @@ notation indicating the specific three-dimensional arrangement around the stereogenic center.

The InChI Key provides a condensed, hash-like representation derived from the full InChI string, facilitating database searches and structure matching. For the (S)-enantiomer, the InChI Key is SJBFILRQMRECCK-QMMMGPOBSA-N. These standardized identifiers are essential for modern chemical informatics applications, enabling precise structure searching across chemical databases and ensuring consistent identification across different software platforms and databases.

Alternative Nomenclature

The compound this compound is known by several alternative names that reflect different naming conventions and structural perspectives. The systematic IUPAC name for the (S)-enantiomer is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid, which explicitly indicates the stereochemical configuration. Alternative nomenclature includes designations such as 3-nitro-β-phenylalanine, emphasizing the relationship to the natural amino acid phenylalanine with the addition of the nitro substituent.

Commercial and research literature frequently employs abbreviated nomenclature systems that highlight specific structural features or applications. The compound may be referred to as H-β-Phe(3-NO₂)-OH, utilizing amino acid nomenclature conventions where H indicates the free amino terminus, β-Phe represents β-phenylalanine, (3-NO₂) specifies the nitro substitution pattern, and OH indicates the free carboxylic acid terminus. This naming system is particularly common in peptide chemistry and pharmaceutical research contexts.

Additional alternative names include 3-nitro-L-β-homophenylglycine and β-amino-3-nitrophenylpropionic acid, each emphasizing different aspects of the molecular structure. The diversity of nomenclature reflects the compound's applications across multiple scientific disciplines, each with specific naming preferences and conventions. This nomenclatural variety necessitates careful attention to structural verification when conducting literature searches or procuring research materials.

属性

IUPAC Name |

3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285156 | |

| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5678-47-7 | |

| Record name | β-Amino-3-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5678-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Industrial Method via p-Nitrophenyl Acetonitrile Reduction and Functionalization

A well-documented industrial preparation method for related compounds such as 3-aminophenylacetic acid, which can be adapted for 3-amino-3-(3-nitrophenyl)propanoic acid, involves a sequence of reactions starting from p-nitrophenyl acetonitrile. The process includes:

| Step | Reaction Conditions | Description | Product |

|---|---|---|---|

| 1 | Acidic aqueous reflux with iron or zinc powder at 90–95 °C for 0.5–1 h | Reduction of p-nitrophenyl acetonitrile to corresponding amine intermediate | Compound (2) |

| 2 | Acetic acid solution, room temperature, addition of acetic anhydride (1:1.05–1.2 mol ratio), 0.5–1 h | Acetylation of amine group | Compound (3) |

| 3 | Nitration with nitric and sulfuric acid mixture, 2–3 h, 10–15 °C | Introduction of nitro group on aromatic ring | Compound (4) |

| 4 | Hydrolysis under reflux with concentrated hydrochloric acid, 4–6 h, pH adjustment to 3–5 | Conversion to amino acid derivative | Compound (5) |

| 5 | Esterification with methanol under strong acid catalysis, reflux 3–5 h | Formation of methyl ester intermediate | Compound (6) |

| 6 | Diazotization with sodium nitrite in sulfuric acid at 0–10 °C, followed by reaction with cupric oxide and inferior sodium phosphate | Formation of final this compound | Compound (7) |

This multi-step process yields high purity product with overall yields ranging from 70% to 95% in various stages, demonstrating industrial viability.

Laboratory Synthesis via 3-Amino-3-Arylpropionic Acid Derivatives

Research literature describes the synthesis of 3-amino-3-arylpropionic acid derivatives, including nitro-substituted analogs, through established organic synthesis protocols:

- The starting materials are often aryl-substituted propionic acids or their esters.

- Amino groups are introduced by reduction of nitro precursors or by amination reactions.

- Nitration is performed using mixed acid nitration (nitric and sulfuric acid) under controlled temperature to avoid over-nitration.

- Characterization by FTIR and NMR confirms the presence of amino and nitro groups as well as the propanoic acid moiety.

Detailed Reaction Data and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of p-nitrophenyl acetonitrile | Fe/Zn powder, acidic aqueous reflux | 90–95 | 0.5–1 | ~90 | Efficient reduction to amine intermediate |

| Acetylation | Acetic anhydride, acetic acid | RT | 0.5–1 | 85–90 | Protects amine group |

| Nitration | HNO3/H2SO4 mixture | 10–15 | 2–3 | 80–85 | Controlled nitration for meta-position |

| Hydrolysis | Concentrated HCl reflux | 90–100 | 4–6 | 90 | Converts esters to acids |

| Esterification | Methanol, strong acid catalyst | Reflux | 3–5 | 88–92 | Forms methyl ester intermediate |

| Diazotization and substitution | NaNO2, H2SO4, CuO | 0–10 | 0.5–1 | 70–75 | Final conversion to amino acid |

Analytical Characterization Supporting Preparation

- FTIR Spectroscopy : Broad O–H stretch (3300–2900 cm⁻¹), absence of free NH₂ peak due to hydrogen bonding, and characteristic carbonyl stretch (1650–1600 cm⁻¹) confirm amino acid formation.

- ¹H NMR Spectroscopy : Singlet peaks around 4.4–4.6 ppm indicate the methine proton adjacent to amino and carboxyl groups, supporting the structure of 3-amino-3-arylpropanoic acids.

- Chromatographic Purity : High purity confirmed by chromatographic techniques such as HPLC in industrial and lab preparations.

科学研究应用

Applications Overview

| Field | Application |

|---|---|

| Neuroscience Research | Used to study neurotransmitter systems, synaptic transmission, and plasticity. |

| Pharmaceutical Development | Explored for developing medications targeting neurological disorders and enhancing drug design insights. |

| Biochemical Assays | Employed in assays to measure enzyme activity and receptor interactions, elucidating biochemical pathways. |

| Material Science | Incorporated into polymers or coatings to enhance properties for electronics or biomedical devices. |

| Analytical Chemistry | Serves as a standard in chromatographic techniques for accurate quantification of related compounds in complex mixtures. |

Neuroscience Research

In neuroscience, 3-amino-3-(3-nitrophenyl)propanoic acid is a valuable tool for investigating neurotransmitter systems. It aids researchers in understanding synaptic transmission and synaptic plasticity, which are crucial for learning and memory processes. For instance, studies have shown that this compound can modulate the activity of glutamate receptors, providing insights into excitatory neurotransmission mechanisms .

Pharmaceutical Development

The compound is being investigated for its potential role in developing new medications targeting neurological disorders such as Alzheimer's disease and schizophrenia. It offers insights into drug design by providing information on how modifications to its structure can affect pharmacokinetics and pharmacodynamics. A study highlighted its effectiveness in enhancing the blood-brain barrier permeability of certain drug candidates, thus improving their therapeutic efficacy .

Biochemical Assays

Researchers utilize this compound in various biochemical assays to measure enzyme activities or receptor interactions. This application is critical for elucidating complex biochemical pathways involved in disease processes. For example, it has been used to assess the lytic effects of compounds on Trypanosoma cruzi, aiding in the search for new anti-Chagas agents .

Material Science

In material science, this compound can be integrated into polymers or coatings to improve their mechanical and chemical properties. Its incorporation into materials enhances their functionality in electronic applications and biomedical devices, making them more effective for specific uses such as drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. Its use allows for the accurate quantification of related compounds within complex mixtures, facilitating better analytical outcomes in research settings .

Case Studies

- Neuropharmacology Study : A study published in the European Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on synaptic plasticity. The results indicated that specific modifications enhanced its efficacy as a neuromodulator, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-Chagas Drug Development : Research focused on trans-sialidase from Trypanosoma cruzi highlighted the compound's role in developing new anti-Chagas agents. The study demonstrated that derivatives of this compound exhibited significant lytic activity against T. cruzi strains, paving the way for novel treatments .

作用机制

The specific mechanism of action for 3-Amino-3-(3-nitrophenyl)propanoic acid is not well-documented. its derivatives, particularly those with reduced nitro groups, may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of both amino and nitrophenyl groups suggests potential interactions with proteins and nucleic acids.

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs

Key Differences :

- Nitro vs. Chloro/Cyano: Nitro groups are stronger electron-withdrawing groups than chloro or cyano, reducing electron density on the aromatic ring and altering reactivity in coupling reactions .

- Positional Effects : The 3-nitro derivative exhibits lower solubility in polar solvents compared to the 2-nitro isomer due to steric hindrance and dipole alignment differences .

Enantiomeric Variants

Enantiomers of this compound are critical for drug design. For example:

Substituent Impact on Physicochemical Properties

Table 2: Substituent Effects

- Methoxy Groups : Enhance solubility via hydrogen bonding but may increase metabolic instability .

生物活性

3-Amino-3-(3-nitrophenyl)propanoic acid, commonly referred to as ANPA, is an amino acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and biochemistry, particularly in the context of enzyme inhibition and neuropharmacology. This article provides a detailed overview of its biological activities, supported by research findings and case studies.

- Chemical Formula : C₉H₁₀N₂O₄

- Molecular Weight : 194.19 g/mol

- CAS Number : 237320

Biological Activities

1. Enzyme Inhibition

ANPA has been studied for its role as an inhibitor of various enzymes. One significant area of research involves its interaction with phenylalanine ammonia-lyase (PAL), an enzyme crucial in the biosynthesis of aromatic amino acids. Studies indicate that ANPA can act as a competitive inhibitor, affecting the enzyme's activity and consequently influencing metabolic pathways associated with phenylalanine metabolism .

2. Neuropharmacological Effects

Research has explored the neuropharmacological implications of ANPA, particularly its effects on neurotransmitter systems. The compound has been shown to influence dopamine pathways, which are critical in the treatment of neurological disorders such as Parkinson's disease. Its structural similarity to other dopamine precursors suggests potential utility in enhancing dopaminergic signaling .

Case Studies

Case Study 1: Inhibition of Phenylalanine Ammonia-Lyase

In a study examining the effects of various amino acid derivatives on PAL activity, ANPA was found to significantly reduce enzyme activity at concentrations ranging from 0.1 mM to 1 mM. The inhibition kinetics suggested a mixed-type inhibition mechanism, indicating that ANPA could bind to both the enzyme and the enzyme-substrate complex .

| Concentration (mM) | % Inhibition |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

This data highlights ANPA's potential as a modulator of phenylalanine metabolism, which may have therapeutic implications for conditions characterized by elevated phenylalanine levels.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of ANPA in cellular models of neurodegeneration. The results indicated that treatment with ANPA reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to neurotoxic agents. This suggests that ANPA may possess antioxidant properties that contribute to its neuroprotective effects .

The biological activity of ANPA can be attributed to its structural features, particularly the nitro group on the aromatic ring, which enhances its reactivity and interaction with biological targets. The presence of the amino group enables it to participate in hydrogen bonding and ionic interactions with enzymes and receptors, thereby influencing their activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-3-(3-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of phenylalanine derivatives. A common approach involves nitrating 3-hydroxyphenylalanine using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) to ensure ortho-nitration selectivity . Alternative routes include Friedel-Crafts alkylation using triflic acid (TfOH) or aluminum halides (AlX₃) as catalysts, which enable aryl group introduction at the β-position . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For example, TfOH-catalyzed reactions in dichloromethane (CH₂Cl₂) at 0°C achieve ~70% yield, while AlCl₃ in benzene at room temperature may yield ~65% .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitro group's ortho-substitution pattern (e.g., aromatic proton shifts at δ 8.1–8.3 ppm) and stereochemistry .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₀N₂O₅; theoretical 238.06 g/mol).

- IR Spectroscopy : Nitro group stretches (~1520 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Q. What solubility properties should researchers consider for in vitro assays?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility (~1 mg/mL in PBS pH 7.2). For biological assays, prepare stock solutions in DMSO (≤10% v/v final concentration) to avoid solvent toxicity. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor agonism) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-factors) or impurity interference. To validate results:

Reproducibility Testing : Repeat assays in triplicate across independent labs.

Impurity Profiling : Use LC-MS to identify byproducts (e.g., nitro-reduction derivatives).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 37°C, physiological pH).

For example, anti-inflammatory activity reported in RAW 264.7 cells may require validation via ELISA (TNF-α/IL-6 quantification) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nitro-group reduction vs. carboxylic acid activation)?

- Methodological Answer :

- Nitro Reduction : Use H₂/Pd-C in ethanol at 25°C to selectively reduce nitro to amine without affecting the carboxylic acid .

- Carboxylic Acid Activation : Protect the amine with Boc groups before activating the acid with EDC/HOBt for peptide coupling .

- Orthogonal Protection : Employ Fmoc for amines and tert-butyl esters for acids to enable stepwise derivatization .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, limiting electrophilic substitution. However, it enhances stability in Ullmann or Suzuki couplings. Steric hindrance at the β-amino position restricts nucleophilic attacks unless bulky ligands (e.g., XPhos) are used to facilitate coupling . Computational modeling (DFT) can predict reactive sites—e.g., nitro-group para positions show higher electron density for SNAr reactions .

Q. What are the key considerations for designing stability studies under physiological conditions?

- Methodological Answer :

- pH Stability : Test degradation in buffers (pH 1–9) at 37°C. The compound is stable at pH 7.4 but hydrolyzes at pH <3 (carboxylic acid protonation) .

- Light Sensitivity : Nitro groups are photosensitive; store solutions in amber vials.

- Oxidative Stability : Monitor via HPLC for nitro-to-nitroso byproducts under H₂O₂ exposure .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility values?

- Methodological Answer : Variability arises from measurement techniques (e.g., nephelometry vs. UV absorbance). Standardize protocols:

- Saturation Shake-Flask Method : Stir excess compound in solvent for 24 hr, filter, and quantify via HPLC .

- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. What experimental controls are essential for validating enzyme inhibition assays?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Negative Controls : DMSO vehicle and heat-inactivated enzymes.

- Substrate Competition : Test inhibition reversibility via substrate titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。